

Spectroscopic Analysis of Oxypeucedanin Methanolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	oxypeucedanin methanolate	
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Introduction

Oxypeucedanin methanolate, a furanocoumarin derivative, has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the spectroscopic data available for oxypeucedanin methanolate, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers engaged in the identification, characterization, and development of furanocoumarin-based compounds.

Chemical Structure

Systematic Name: (R)-4-(2-hydroxy-3-methoxy-3-methylbutoxy)-7H-furo[3,2-g]chromen-7-one

Molecular Formula: C17H18O6

Molecular Weight: 318.32 g/mol

CAS Number: 52939-12-5[1]

Spectroscopic Data



A complete set of experimentally determined spectroscopic data for **oxypeucedanin methanolate** is not readily available in a single public source. However, based on the analysis of its parent compound, oxypeucedanin, and general principles of spectroscopy, the expected data are summarized below. One study identified **oxypeucedanin methanolate** from Angelica dahurica and confirmed its structure by comparing its ¹H and ¹³C NMR spectra with previously reported data, though the specific data was not provided in the accessible literature[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the specific ¹H and ¹³C NMR data for **oxypeucedanin methanolate** are not explicitly detailed in the searched literature, the data for the closely related compound, oxypeucedanin, isolated from Angelica dahurica, is available and provides a strong basis for interpretation[2]. The addition of a methanolate group would primarily affect the chemical shifts of the side chain protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data of **Oxypeucedanin Methanolate** (in CDCl₃)



Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~6.30	d	~10.0
H-4	~8.20	d	~10.0
H-8	~7.18	S	-
H-2'	~7.60	d	~2.7
H-3'	~6.94	dd	~2.7, 0.9
H-1"a	~4.59	dd	~10.9, 6.8
H-1"b	~4.42	dd	~10.9, 4.3
H-2"	~3.22	dd	~6.6, 4.3
H-4" (CH ₃)	~1.39	S	-
H-5" (CH ₃)	~1.32	S	-
OCH ₃	~3.40	S	-
ОН	Variable	br s	-

Table 2: Predicted ¹³C NMR Spectral Data of Oxypeucedanin Methanolate (in CDCl₃)



Carbon	Predicted Chemical Shift (δ, ppm)
C-2	~161.2
C-3	~113.2
C-4	~139.1
C-4a	~107.5
C-5	~148.4
C-6	~114.2
C-7	~158.1
C-8	~94.9
C-8a	~152.6
C-2'	~145.4
C-3'	~104.5
C-1"	~72.3
C-2"	~61.2
C-3"	~58.5
C-4"	~24.6
C-5"	~19.1
OCH₃	~50.0

Infrared (IR) Spectroscopy

The IR spectrum of **oxypeucedanin methanolate** is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands of Oxypeucedanin Methanolate



Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3400	O-H	Stretching (alcohol)
~3100-3000	C-H	Stretching (aromatic and vinyl)
~2950-2850	C-H	Stretching (aliphatic)
~1730	C=O	Stretching (lactone)
~1630, 1580, 1490	C=C	Stretching (aromatic and furan)
~1270	C-O-C	Asymmetric stretching (ether)
~1100	C-O	Stretching (alcohol)
~880	C-H	Bending (furan ring)

Mass Spectrometry (MS)

Mass spectrometry of **oxypeucedanin methanolate** would likely be performed using a soft ionization technique such as Electrospray Ionization (ESI) to observe the molecular ion. The fragmentation pattern can provide valuable structural information. While a specific mass spectrum for **oxypeucedanin methanolate** is not available, the product ion spectrum of oxypeucedanin shows a characteristic fragmentation at m/z 287 \rightarrow 203[3]. A similar fragmentation pattern would be expected for **oxypeucedanin methanolate**, with the initial molecular ion at m/z 319 [M+H]+ or 341 [M+Na]+.

Table 4: Predicted Mass Spectrometry Data of Oxypeucedanin Methanolate

m/z (Predicted)	Interpretation
319	[M+H] ⁺
341	[M+Na]+
287	[M+H - CH ₄ O] ⁺ (Loss of methanol)
203	Further fragmentation of the furanocoumarin core



Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of furanocoumarins are crucial for obtaining high-quality, reproducible data.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified oxypeucedanin methanolate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of
 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press



it into a transparent pellet using a hydraulic press.

- Thin Film: If the sample is a viscous liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

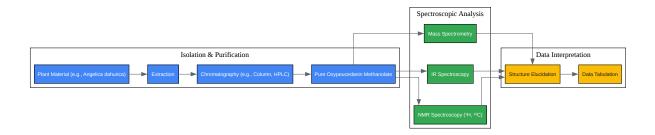
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 μg/mL.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatography (LC) system for sample introduction.
- Data Acquisition:
 - Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion peak.
 - Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a product ion spectrum, which reveals the fragmentation pattern.



• Data Analysis: Interpret the mass spectra to confirm the molecular weight and elucidate the structure based on the observed fragment ions.

Workflow and Pathway Diagrams

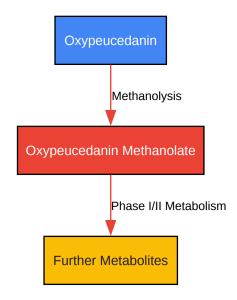
The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like **oxypeucedanin methanolate** and a simplified representation of its potential biotransformation.



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Caption: General workflow for the isolation and spectroscopic analysis of **oxypeucedanin methanolate**.





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Caption: A simplified diagram illustrating the potential formation of **oxypeucedanin methanolate**.

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- To cite this document: BenchChem. [Spectroscopic Analysis of Oxypeucedanin Methanolate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600632#spectroscopic-data-of-oxypeucedanin-methanolate-nmr-ir-ms]

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